molecular formula C20H19ClN2O4S B11399072 2-(4-chlorophenyl)-4-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine

2-(4-chlorophenyl)-4-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine

Cat. No.: B11399072
M. Wt: 418.9 g/mol
InChI Key: VFVYKYJYPMVIBR-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-OXAZOL-5-AMINE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the benzenesulfonyl and chlorophenyl groups. Common reagents used in these reactions include sulfonyl chlorides, chlorobenzenes, and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the benzenesulfonyl group.

    Reduction: Reduction reactions could target the nitro group if present or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinally, compounds like 4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-OXAZOL-5-AMINE may be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, oxazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, metabolism, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-(BENZOYLOXY)PHENYL BENZOATE
  • 4-(4-(BENZYLOXY)PHENYLSULFONYL)PHENYL BENZOATE
  • 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL BENZOATE

Uniqueness

What sets 4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-OXAZOL-5-AMINE apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. The presence of the oxazole ring, benzenesulfonyl group, and chlorophenyl group in one molecule provides a versatile scaffold for further modifications and applications.

Properties

Molecular Formula

C20H19ClN2O4S

Molecular Weight

418.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H19ClN2O4S/c21-15-10-8-14(9-11-15)18-23-20(28(24,25)17-6-2-1-3-7-17)19(27-18)22-13-16-5-4-12-26-16/h1-3,6-11,16,22H,4-5,12-13H2

InChI Key

VFVYKYJYPMVIBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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